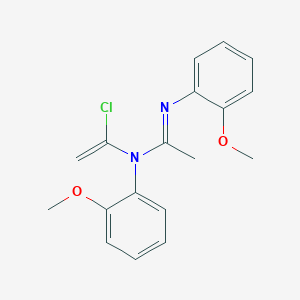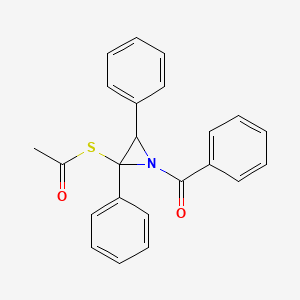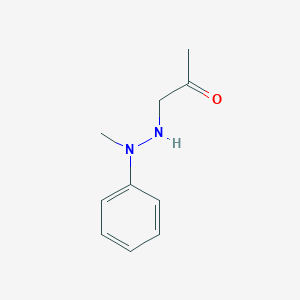
1-(2-Methyl-2-phenylhydrazinyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-2-phenylhydrazinyl)propan-2-one is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazine functional group attached to a propanone backbone
Métodos De Preparación
The synthesis of 1-(2-Methyl-2-phenylhydrazinyl)propan-2-one typically involves the reaction of 2-methyl-2-phenylhydrazine with propanone under controlled conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(2-Methyl-2-phenylhydrazinyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Methyl-2-phenylhydrazinyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-2-phenylhydrazinyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved in its action depend on the specific biological context and target molecules.
Comparación Con Compuestos Similares
1-(2-Methyl-2-phenylhydrazinyl)propan-2-one can be compared with other similar compounds, such as:
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity but different applications.
2-Methyl-2-phenylhydrazine: A precursor to the compound , with distinct chemical properties.
Propanone derivatives: Compounds with similar backbone structures but different functional groups, leading to varied reactivity and applications.
Propiedades
Número CAS |
89964-66-9 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(2-methyl-2-phenylhydrazinyl)propan-2-one |
InChI |
InChI=1S/C10H14N2O/c1-9(13)8-11-12(2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
Clave InChI |
GMKUFDBFYCZIEV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CNN(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide](/img/structure/B14384912.png)



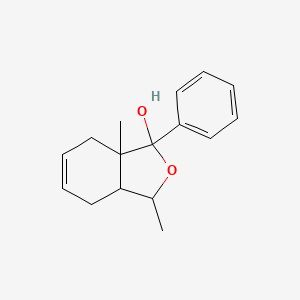
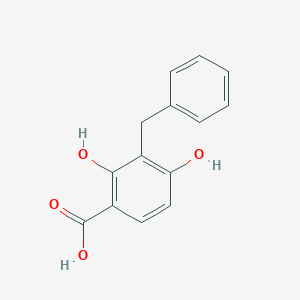
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)

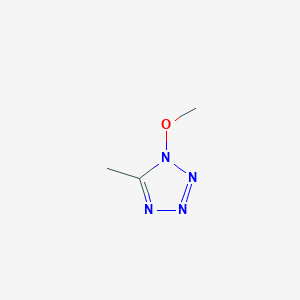
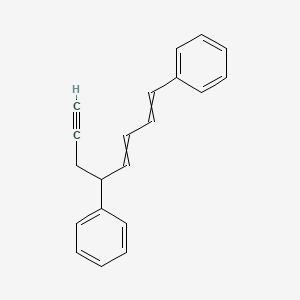
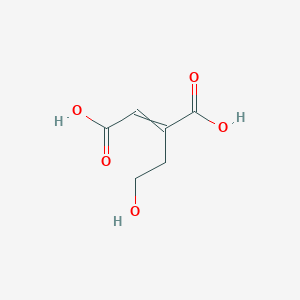
![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
